4-(2-(Azetidin-1-yl)ethyl)piperidine
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Overview
Description
4-(2-(Azetidin-1-yl)ethyl)piperidine is a heterocyclic compound that features both azetidine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to interact with biological targets, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Azetidin-1-yl)ethyl)piperidine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of Piperidine Ring: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors.
Coupling of Azetidine and Piperidine Rings: The final step involves coupling the azetidine and piperidine rings through a nucleophilic substitution reaction, where the azetidine moiety is introduced to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Azetidin-1-yl)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine rings are functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different pharmacological properties .
Scientific Research Applications
4-(2-(Azetidin-1-yl)ethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-(Azetidin-1-yl)ethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Azetidine: A four-membered ring containing one nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness
4-(2-(Azetidin-1-yl)ethyl)piperidine is unique due to its combination of azetidine and piperidine rings, which provides a distinct structural framework for interacting with biological targets. This dual-ring structure is not commonly found in other similar compounds, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-[2-(azetidin-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C10H20N2/c1-7-12(8-1)9-4-10-2-5-11-6-3-10/h10-11H,1-9H2 |
InChI Key |
RCUDLFBXTDZLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCC2CCNCC2 |
Origin of Product |
United States |
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